molecular formula C20H24ClN3O3S2 B2960340 N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1216866-15-7

N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No.: B2960340
CAS No.: 1216866-15-7
M. Wt: 454
InChI Key: AUIWRCPZXXKDOI-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O3S2 and its molecular weight is 454. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Research by Morgan et al. (1990) explores the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating the potential use of such compounds in the development of selective class III agents for cardiac applications (Morgan et al., 1990).

Inhibition of Kidney-Type Glutaminase

Shukla et al. (2012) discuss the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors, emphasizing the therapeutic potential of these compounds in inhibiting kidney-type glutaminase, a crucial enzyme in cancer metabolism (Shukla et al., 2012).

Development of Heterocyclic Compounds

Studies like that of Janardhan et al. (2014) involve the synthesis of fused thiazolo[3,2-a]pyrimidinones using compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride, highlighting their role in developing new heterocyclic compounds (Janardhan et al., 2014).

Corrosion Inhibition

Hu et al. (2016) conducted experimental and theoretical studies on benzothiazole derivatives for their corrosion inhibiting effect, suggesting the potential application of these compounds in protecting materials against corrosion (Hu et al., 2016).

Antimicrobial Activity

Research like that by Fahim and Ismael (2019) focuses on the synthesis and antimicrobial activity of novel sulphonamide derivatives, indicating the use of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anti-HIV Activity

Syed et al. (2011) explore the synthesis, QSAR, and anti-HIV activity of new 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, demonstrating the potential of these compounds in developing treatments for HIV (Syed et al., 2011).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-22(2)11-12-23(19(24)13-15-7-5-4-6-8-15)20-21-17-10-9-16(28(3,25)26)14-18(17)27-20;/h4-10,14H,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIWRCPZXXKDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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